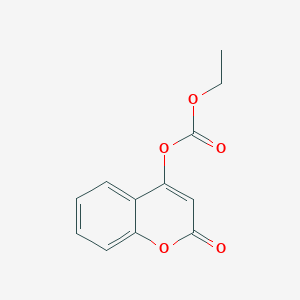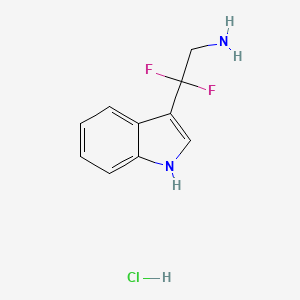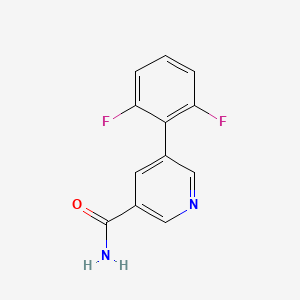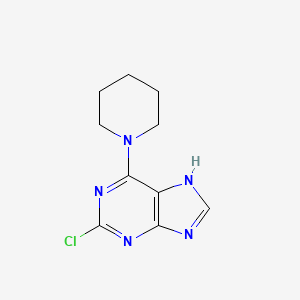
4-(2-Phenylethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenethylquinoline is an organic compound belonging to the quinoline family, characterized by a phenethyl group attached to the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenethylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent in an acidic medium . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde . Additionally, microwave-assisted synthesis and solvent-free conditions have been explored to produce quinoline derivatives more efficiently .
Industrial Production Methods
Industrial production of 4-phenethylquinoline often employs catalytic systems to enhance yield and selectivity. The use of recyclable catalysts and green chemistry principles, such as ionic liquids and ultrasound-promoted reactions, has been reported to improve the sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-phenethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis and metastasis . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
4-Phenoxyquinoline: Studied for its antitumor properties.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
4-Phenethylquinoline stands out due to its unique phenethyl substitution, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to inhibit VEGFR2 specifically highlights its potential in cancer treatment, setting it apart from other quinoline derivatives .
Propriétés
Numéro CAS |
5414-80-2 |
|---|---|
Formule moléculaire |
C17H15N |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
4-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-9,12-13H,10-11H2 |
Clé InChI |
JGVZDKXJGZQANY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC2=CC=NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate](/img/structure/B11873491.png)







